1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine
Overview
Description
The compound “1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine” is a complex organic molecule that contains a piperidine ring, a pyrazole ring, a sulfonyl group, and a nitrobenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazole and piperidine rings would add a level of rigidity to the molecule, while the sulfonyl and nitrobenzoyl groups could potentially participate in various interactions due to their polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and could potentially make the molecule more reactive towards nucleophilic attack . The sulfonyl group could also potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple functional groups and rings could potentially result in a relatively high molecular weight . The nitro group is known to contribute to high dipole moments in molecules .Scientific Research Applications
Multicomponent Reactions (MCRs)
H -Indole-3-carbaldehyde: and its derivatives serve as ideal precursors for synthesizing active molecules. Multicomponent reactions (MCRs) offer a sustainable strategy where more than two starting materials combine through covalent bonds to yield a single product. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. In the period from 2014 to 2021, 1 H -indole-3-carbaldehyde has been extensively explored in MCRs, leading to the assembly of pharmaceutically interesting scaffolds .
Photochromic Properties
The compound exhibits reversible photochromism, undergoing cyclization and cycloreversion reactions upon alternating irradiation with UV and visible light in solution . This property could have applications in optical devices, sensors, and smart materials.
Spectroscopic Investigations
The stretching and bending vibrations of the hetero-aromatic C–H ring in this compound have been studied . Such investigations contribute to understanding its molecular behavior.
Synthesis of Biologically Active Structures
1 H -indole-3-carbaldehyde and its derivatives serve as essential chemical precursors for generating biologically active structures. Their inherent functional groups (CO) allow for C–C and C–N coupling reactions and reductions, leading to diverse heterocyclic derivatives. These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Plant Hormone Precursor
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Derivatives of indole, including 1 H -indole-3-carbaldehyde, have diverse biological and clinical applications .
Mechanism of Action
properties
IUPAC Name |
(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(2-methyl-3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12-15(8-7-9-16(12)22(24)25)18(23)21-14(3)17(13(2)19-21)28(26,27)20-10-5-4-6-11-20/h7-9H,4-6,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXAXLBJGHYCJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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